Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-
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Overview
Description
Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- is a chemical compound known for its antithrombotic properties. It is commonly referred to as Ridogrel and has a molecular formula of C18H17F3N2O3 . This compound is notable for its dual action as a thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- involves several steps. One of the primary methods includes the reaction of 3-pyridinyl and 3-(trifluoromethyl)phenyl derivatives with a pentanoic acid derivative under specific conditions . The reaction typically requires the presence of a base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its biological activity, particularly its role in inhibiting thromboxane A2 synthase.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- involves the inhibition of thromboxane A2 synthase and blocking the thromboxane A2/prostaglandin endoperoxide receptor . This dual action helps in reducing platelet aggregation and vasoconstriction, making it effective in preventing thrombosis .
Comparison with Similar Compounds
Similar Compounds
Thromboxane A2 Synthase Inhibitors: Compounds like ozagrel and furegrelate share similar inhibitory properties.
Thromboxane A2 Receptor Antagonists: Compounds such as ifetroban and seratrodast also act on the thromboxane A2 receptor.
Uniqueness
Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]- is unique due to its dual mechanism of action, targeting both thromboxane A2 synthase and the thromboxane A2/prostaglandin endoperoxide receptor. This dual action enhances its efficacy in preventing thrombosis compared to compounds that target only one pathway .
Properties
IUPAC Name |
5-[[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPUTYLZIKEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869522 |
Source
|
Record name | 5-[({(Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methylidene}amino)oxy]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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